Product packaging for Pyrazine, 2-ethoxy-6-methoxy-(Cat. No.:CAS No. 136309-05-2)

Pyrazine, 2-ethoxy-6-methoxy-

Cat. No.: B164740
CAS No.: 136309-05-2
M. Wt: 154.17 g/mol
InChI Key: IWHKKACEQHMSJA-UHFFFAOYSA-N
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Description

Contextualization within the Pyrazine (B50134) Chemical Class

To fully appreciate the properties and applications of 2-ethoxy-6-methoxy-pyrazine, it is essential to first understand the foundational chemistry of pyrazine ring systems.

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a para arrangement within the ring. wikipedia.orgfiveable.me This structure results in a planar, 6π electron-deficient system. researchgate.net The presence of the two electronegative nitrogen atoms significantly influences the electron density of the ring, making it more resistant to electrophilic substitution than benzene. fiveable.meresearchgate.net Pyrazines are weak bases, with a pKa lower than pyridine, pyridazine, and pyrimidine (B1678525). mdpi.comwikipedia.org The pyrazine ring is generally stable to oxidizing agents and can withstand strong acidic and alkaline conditions that might degrade other heterocyclic structures like the pyrimidine ring. researchgate.net

Key Characteristics of the Pyrazine Ring:

Aromaticity: A six-membered ring with 6π electrons, conferring aromatic stability.

Electron-Deficient Nature: The two nitrogen atoms withdraw electron density from the ring, impacting its reactivity. mdpi.com

Basicity: Pyrazines are weakly basic due to the electron-withdrawing nature of the nitrogen atoms. mdpi.com

Reactivity: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution reactions.

PropertyDescription
Molecular Formula C4H4N2 fiveable.me
Structure Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. mdpi.com
Aromaticity Planar, 6π electron system. researchgate.net
Basicity (pKa) 0.37 (for the protonated form) wikipedia.org

Pyrazines are a cornerstone in various fields of chemical research due to their versatile properties and the diverse functionalities they can accommodate. They serve as crucial building blocks in the synthesis of more complex heterocyclic systems. fiveable.metandfonline.com Their unique electronic and structural characteristics make them valuable scaffolds in medicinal chemistry, materials science, and flavor chemistry. researchgate.nettaylorandfrancis.com In medicinal chemistry, pyrazine derivatives have shown a wide range of biological activities. mdpi.comresearchgate.net In materials science, pyrazines are investigated for their potential in creating novel materials with specific electronic and optical properties. researchgate.net

Significance of Substituted Pyrazine Scaffolds in Modern Chemical Synthesis and Biological Inquiry

The strategic placement of substituents on the pyrazine ring is a powerful tool for modulating the molecule's physical, chemical, and biological properties. The introduction of groups like the ethoxy and methoxy (B1213986) moieties in Pyrazine, 2-ethoxy-6-methoxy- significantly influences its reactivity, solubility, and potential applications.

Substituted pyrazines are integral to the development of new pharmaceuticals and agrochemicals. fiveable.me The nature and position of the substituents can fine-tune the biological activity of the resulting molecule, leading to the discovery of potent therapeutic agents. mdpi.comnih.gov For instance, the modification of the pyrazine scaffold allows for the optimization of a compound's ability to interact with biological targets. nih.gov

In chemical synthesis, substituted pyrazines are versatile intermediates. They can participate in a variety of chemical transformations, including cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, allowing for the construction of complex molecular architectures. tandfonline.comresearchgate.net The specific substituents can direct the regioselectivity of these reactions and influence the stability of the final products.

The study of substituted pyrazines, such as Pyrazine, 2-ethoxy-6-methoxy- , continues to be a vibrant area of research, with ongoing efforts to synthesize novel derivatives and explore their potential in a wide array of scientific and industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B164740 Pyrazine, 2-ethoxy-6-methoxy- CAS No. 136309-05-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136309-05-2

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-ethoxy-6-methoxypyrazine

InChI

InChI=1S/C7H10N2O2/c1-3-11-7-5-8-4-6(9-7)10-2/h4-5H,3H2,1-2H3

InChI Key

IWHKKACEQHMSJA-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CN=C1)OC

Canonical SMILES

CCOC1=NC(=CN=C1)OC

Origin of Product

United States

Structural Elucidation and Isomerism in Alkoxy Pyrazine Systems

Theoretical Frameworks for Substituent Effects on Pyrazine (B50134) Electron Density and Reactivity

The introduction of substituents onto the pyrazine ring significantly alters its electron density distribution and, consequently, its reactivity. Pyrazine itself is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. The nature of the substituent, whether electron-donating or electron-withdrawing, can either mitigate or exacerbate this electron deficiency.

Alkoxy groups, such as ethoxy and methoxy (B1213986), are generally considered electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic system. This donation of electron density increases the electron richness of the pyrazine ring, which can influence its susceptibility to electrophilic and nucleophilic attack. The position of these substituents is crucial in determining the specific sites of altered reactivity on the ring.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding these substituent effects. For instance, the addition of different substituents, including alkoxy groups, has been shown to significantly affect the electron affinity of azaacene compounds, which contain pyrazine rings. rsc.org Computational analyses reveal that electron-donating groups can weaken hydrogen bond interactions but enhance n → π* interactions in certain heterocyclic systems. acs.org The electron-donating or -withdrawing nature of a substituent directly correlates with the charge on the nitrogen atoms within the ring system. acs.org

The reactivity of the pyrazine ring is also influenced by the stability of intermediates formed during chemical reactions. The electron-donating nature of alkoxy groups can stabilize cationic intermediates, thereby facilitating electrophilic substitution reactions. Conversely, they may destabilize anionic intermediates, making nucleophilic substitution more challenging, unless the reaction proceeds through a mechanism that can accommodate this effect.

Investigation of Positional Isomerism in Ethoxy- and Methoxy-Pyrazines

The synthesis of disubstituted pyrazines, particularly those with two different alkoxy groups like 2-ethoxy-6-methoxy-pyrazine, presents a significant challenge due to the potential for forming multiple positional isomers.

Regiochemical Considerations for Disubstituted Pyrazines

The synthesis of unsymmetrically substituted pyrazines often leads to mixtures of regioisomers, making the isolation of a specific isomer difficult. acs.org The directing effects of the substituents already present on the pyrazine ring play a critical role in determining the position of incoming groups. For a monosubstituted alkoxy-pyrazine, the initial alkoxy group will direct subsequent substitutions. The inherent electron-deficient nature of the pyrazine ring, combined with the directing influence of the substituent, dictates the regiochemical outcome.

For the synthesis of a specific disubstituted pyrazine like 2-ethoxy-6-methoxy-pyrazine, the order of introduction of the ethoxy and methoxy groups is a key consideration. The activation or deactivation of specific ring positions by the first substituent will influence the site of the second substitution. For example, in the synthesis of 3,5- and 3,6-disubstituted pyrazinone isomers, the reaction conditions and starting materials led to the formation of both products. rsc.orgnih.gov

The regiochemistry of substituted imidazo[1,2-a]pyrazines has been confirmed using 2D NMR techniques, which can distinguish between different isomers based on through-space correlations between protons and carbons. nih.gov

Synthetic Strategies for Differentiating and Obtaining Specific Positional Isomers

Several synthetic strategies have been developed to achieve regiocontrol in the synthesis of substituted pyrazines. One common approach involves the use of starting materials that already contain the desired substitution pattern or precursors that favor the formation of a specific isomer.

Classical methods for synthesizing substituted imidazo[1,2-a]pyrazines, for instance, have been modified to improve yields and avoid inseparable mixtures of regioisomers. nih.gov A flexible synthetic route has been developed to obtain both 2- and 3-aryl substituted regioisomers of imidazo[1,2-a]pyrazines. nih.gov

Another strategy involves the conversion of diketopiperazines into chloro-substituted pyrazines, which can then be transformed into the desired alkoxy-pyrazines. rsc.orgnih.gov This multi-step approach allows for greater control over the final substitution pattern. The synthesis of 3,6-disubstituted 2(1H)-pyrazinones has been achieved from 2-chloroketone oximes and α-amino acid esters. rsc.orgnih.gov

Furthermore, regioselective synthetic routes for 2,8-disubstituted pyrido[3,4-b]pyrazines have been developed, highlighting the importance of controlled reaction pathways in obtaining specific isomers. thieme-connect.comthieme-connect.de In some cases, a one-pot synthesis of trialkyl-substituted pyrazines has been developed that proceeds with complete control of regioselectivity. acs.org

The choice of solvent and reaction conditions can also significantly influence the isomeric ratio. For example, changing the solvent from DMF to methanol (B129727) in the synthesis of imidazo[1,2-a]pyrazines resulted in a much higher yield of the desired product. nih.gov

Advanced Computational Chemistry Approaches for Structural and Electronic Characterization

Computational chemistry provides powerful tools for elucidating the structural and electronic properties of molecules like 2-ethoxy-6-methoxy-pyrazine. core.ac.uk Methods such as Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic structures, and spectroscopic properties. mdpi.com

These computational approaches can provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to give a detailed 3D structure of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. mdpi.com These calculations help in understanding the reactivity and stability of the molecule. For example, the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of a molecule. mdpi.com

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the experimental characterization and confirmation of the synthesized compound's structure.

Reaction Mechanisms: Modeling reaction pathways and transition states to understand the regioselectivity observed in synthetic reactions.

For instance, DFT calculations have been used to study the effect of substituents on the electronic properties of pyrazine derivatives and to understand the intramolecular charge transfer (ICT) phenomena. mdpi.com These studies have shown that the introduction of strong electron-withdrawing groups can lead to a lower energy band gap. mdpi.com

Analytical and Spectroscopic Characterization Techniques for Pyrazine, 2 Ethoxy 6 Methoxy

Advanced Spectroscopic Methods for Definitive Structural ElucidationNo publicly available ¹H NMR or ¹³C NMR spectral data for Pyrazine (B50134), 2-ethoxy-6-methoxy- could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Regiochemical Assignments

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of substituents on the pyrazine ring, known as regiochemistry. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

The HSQC experiment correlates proton (¹H) and carbon-¹³ (¹³C) nuclei that are directly attached to each other (one-bond ¹H-¹³C correlations). columbia.edusdsu.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal. For 2-ethoxy-6-methoxypyrazine, HSQC would show correlations between the protons of the ethoxy and methoxy (B1213986) groups and their respective carbons, as well as between the pyrazine ring protons and their directly bonded ring carbons.

The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edusdsu.edu This is crucial for establishing the connectivity between different parts of the molecule. For instance, the protons of the ethoxy group would show correlations to the carbon atom of the pyrazine ring to which the ethoxy group is attached. Similarly, the methoxy protons would show a correlation to their attached pyrazine ring carbon. The pyrazine ring protons would exhibit correlations to adjacent and more distant carbons within the ring and to the carbons of the substituent groups, confirming their relative positions. The absence of certain correlations can be just as informative as their presence, helping to rule out alternative isomeric structures. columbia.edu

Table 1: Expected 2D NMR Correlations for 2-ethoxy-6-methoxypyrazine

Proton (¹H) Expected HMBC Correlations (to ¹³C)
Pyrazine-H Adjacent pyrazine carbons, Carbon of ethoxy group, Carbon of methoxy group
Ethoxy-CH₂ Pyrazine carbon at position 2, Ethoxy-CH₃ carbon
Ethoxy-CH₃ Ethoxy-CH₂ carbon
Methoxy-CH₃ Pyrazine carbon at position 6

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. utdallas.eduathabascau.ca The IR spectrum of 2-ethoxy-6-methoxypyrazine would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected absorptions include:

C-H stretching: Aliphatic C-H stretches from the ethoxy and methoxy groups are expected in the 2850-3000 cm⁻¹ region. libretexts.orgvscht.cz Aromatic C-H stretching from the pyrazine ring would appear around 3000-3100 cm⁻¹. vscht.cz

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazine ring typically appear in the 1400-1600 cm⁻¹ region.

C-O stretching: Strong absorption bands corresponding to the C-O stretching of the ether linkages (ethoxy and methoxy groups) are expected in the 1000-1300 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for 2-ethoxy-6-methoxypyrazine

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Pyrazine Ring (C=N, C=C) Stretch 1400 - 1600
Ether (C-O) Stretch 1000 - 1300

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uoc.gr It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

In the mass spectrum of 2-ethoxy-6-methoxypyrazine, the molecular ion peak (M⁺) would correspond to the intact molecule that has lost one electron. pg.edu.pl This peak would confirm the molecular weight of the compound.

The molecule will also undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and the loss of alkyl groups. miamioh.edulibretexts.org For 2-ethoxy-6-methoxypyrazine, expected fragmentation could involve the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group or a methyl radical (•CH₃) from the methoxy group.

Table 3: Potential Mass Spectrometry Fragments for 2-ethoxy-6-methoxypyrazine

Fragment Description
[M]⁺ Molecular Ion
[M - CH₃]⁺ Loss of a methyl radical
[M - C₂H₅]⁺ Loss of an ethyl radical
[M - OCH₃]⁺ Loss of a methoxy radical
[M - OC₂H₅]⁺ Loss of an ethoxy radical

Theoretical Spectroscopic Studies and Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict and support experimental spectroscopic data. doi.orgrsc.org These computational methods can calculate the optimized molecular geometry, vibrational frequencies (for IR spectra), and NMR chemical shifts. doi.orgsapub.org

By calculating the theoretical IR spectrum, researchers can compare the computed vibrational modes and their frequencies with the experimental spectrum to aid in the assignment of absorption bands. sapub.org Similarly, theoretical calculations of NMR chemical shifts can help in the interpretation and assignment of the signals in the ¹H and ¹³C NMR spectra. These computational studies provide a deeper understanding of the molecule's electronic structure and properties, complementing the experimental data for a comprehensive characterization of 2-ethoxy-6-methoxypyrazine. doi.orgrsc.org

Investigation of Natural Occurrence and Biological Systems Involving Alkoxy Pyrazines

Distribution in Diverse Biological Matrices

A comprehensive search for the presence of 2-ethoxy-6-methoxypyrazine in various biological sources such as plants, microorganisms, insects, and fermented products did not yield any specific results. Scientific literature extensively documents the occurrence of other related methoxypyrazines, such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), which are known to be present in grapes, bell peppers, and certain insects. For instance, MPs have been identified in plants, fungi, and bacteria. However, no literature explicitly identifies 2-ethoxy-6-methoxypyrazine in these or other biological matrices.

Role as Semiochemicals in Interspecies and Intraspecies Communication

The investigation into the role of 2-ethoxy-6-methoxypyrazine as a semiochemical, a chemical substance that carries a message, did not uncover any specific examples or studies. Alkoxy-pyrazines, in general, are known to function as chemical signals in the biological world.

There is no available research specifically identifying 2-ethoxy-6-methoxypyrazine as an insect pheromone. Other pyrazine (B50134) derivatives, however, are recognized for their roles as alarm pheromones in various ant species and as aggregation pheromones in ladybugs. For example, 2-ethyl-3,6-dimethylpyrazine acts as an alarm pheromone in the red imported fire ant, Solenopsis invicta. Another related compound, 2-ethoxy-3(5 or 6)-methylpyrazine, has been shown to elicit significant alarm responses in these ants. Despite these findings for structurally similar compounds, the function of 2-ethoxy-6-methoxypyrazine in insect communication remains uninvestigated.

Formation Mechanisms in Natural Processes

No specific information was found regarding the natural formation mechanisms of 2-ethoxy-6-methoxypyrazine, either through thermal processing or fermentation. The formation of pyrazines in food and other natural systems is generally understood to occur through the Maillard reaction between amino acids and reducing sugars during heating, or via the metabolic pathways of microorganisms during fermentation. The biosynthesis of methoxypyrazines in plants like grapes is thought to originate from amino acids. However, the specific precursors and pathways leading to the formation of 2-ethoxy-6-methoxypyrazine have not been described in the reviewed scientific literature.

Advanced Research on Biological Activities and Mechanistic Studies of Pyrazine, 2 Ethoxy 6 Methoxy Derivatives

Structure-Activity Relationship (SAR) Studies of Alkoxy-Pyrazine Derivatives

The biological efficacy of pyrazine (B50134) derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in deciphering how different substituents on the pyrazine ring influence the compound's biological potency and selectivity.

Correlation of Substituent Patterns with Biological Potency and Selectivity

Research has consistently shown that the nature and position of alkoxy groups on the pyrazine ring are critical determinants of biological activity. For instance, the presence of a methoxy (B1213986) group is a common feature in many biologically active pyrazine derivatives. clockss.org The lipophilicity and steric effects introduced by substituents play a significant role. An ethoxy group, for example, increases lipophilicity compared to a methoxy group, which can affect how the molecule interacts with biological membranes and targets.

Studies on various substituted pyrazines have revealed that the hydrophobic character of the substituent at certain positions can have a parabolic relationship with biological activity. tandfonline.com This suggests that there is an optimal level of hydrophobicity for maximal potency. Furthermore, the introduction of bulky substituents can sometimes hinder biological activity due to steric hindrance. The electronic properties of the substituents also play a vital role. Ring-activating alkoxy side-chains can make the pyrazine ring more susceptible to metabolic reactions like hydroxylation and O-demethylation. inchem.org

Exploration of Diverse Biological Effects

Alkoxy-pyrazine derivatives, including those related to 2-ethoxy-6-methoxy-pyrazine, have demonstrated a wide array of biological effects, ranging from antimicrobial to anticancer activities.

Antimicrobial Activity of Alkoxy-Pyrazine Derivatives (e.g., Antibacterial, Antifungal, Antioomycete)

Pyrazine derivatives have shown notable antimicrobial properties. nih.gov For example, aspergillic acid, a pyrazine derivative, is known for its antibiotic effects. oup.com Studies on various pyrazine derivatives have demonstrated their efficacy against a range of pathogens. For instance, certain pyrazine-2-carboxylic acid derivatives have exhibited good antimicrobial activity against clinical isolates like E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com The antimicrobial action is thought to involve mechanisms such as the disruption of bacterial cell membranes or interference with essential metabolic pathways like fatty acid synthesis. Research has also shown that some alkylpyrazines possess strong bactericidal and fungicidal activities. tugraz.at

Compound/DerivativeMicroorganismActivityReference
Pyrazine-2-carboxylic acid derivativesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansGood antimicrobial activity rjpbcs.com
Aspergillic acidBacteriaAntibiotic oup.com
AlkylpyrazinesBacteria, FungiBactericidal, Fungicidal tugraz.at

Antiviral Properties and Applications in Viral Inhibition

The antiviral potential of pyrazine derivatives is an area of active investigation. Research has shown that certain pyrazole (B372694) and pyrazolopyrimidine derivatives, which share some structural similarities with pyrazines, exhibit promising antiviral activity against viruses like Hepatitis-A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1). nih.gov The mechanism of antiviral action can vary, with some compounds targeting the early stages of viral replication, including RNA and protein synthesis, rather than directly inactivating the virus. mdpi.com The development of water-soluble esters of antiviral drugs like acyclovir (B1169) demonstrates a strategy to improve drug delivery, which could be applicable to pyrazine-based antivirals. nih.gov

Compound/Derivative ClassVirusActivityReference
Pyrazole and pyrazolopyrimidine derivativesHepatitis-A virus (HAV), Herpes Simplex Virus type-1 (HSV-1)Promising antiviral activity nih.gov
2-Benzoxyl-phenylpyridine derivativesCoxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7)Potent post-exposure activity, targets early replication mdpi.com
Quinoxaline derivativesCoxsackievirus B5 (CBV5)Remarkable activity mdpi.com

Anticancer Potentials and Modulations of Cellular Pathways

Pyrazine-modified natural product derivatives have demonstrated significant anticancer activity, often with less toxicity than the parent compounds. nih.gov The anticancer mechanisms of pyrazine derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), inhibition of key enzymes, and modulation of cellular signaling pathways. For example, some pyrazine derivatives have been shown to induce apoptosis in cancer cells. Other studies have focused on the inhibition of enzymes crucial for cancer progression, such as Topoisomerase I. mdpi.com Furthermore, some derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors). ekb.eg Halogenated derivatives of related heterocyclic compounds have also shown promise, exhibiting pro-oxidative and proapoptotic properties and the ability to induce cell cycle arrest in cancer cells. mdpi.com

Compound/Derivative ClassCancer Cell Line(s)Mechanism/TargetReference
Pyrazine-modified natural productsVariousAnti-inflammatory, anticancer, antibacterial, antiparasitic, antioxidant nih.gov
2-mOPPK562 cellsInduces apoptosis
Thiazolyl-pyrazolone derivativesHCT-116, HepG-2, MCF-7VEGFR-2 inhibition ekb.eg
Halogenated benzofuran (B130515) derivativesA549, HepG2Pro-oxidative, proapoptotic, cell cycle arrest mdpi.com

Mechanistic Investigations of Pharmacological Effects and Biochemical Interactions

Understanding the precise mechanisms by which alkoxy-pyrazine derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. The interaction with specific molecular targets is a key area of study. For instance, the antimicrobial activity of some pyrazines is attributed to their ability to interfere with bacterial fatty acid synthesis.

In the context of anticancer activity, molecular docking studies have been employed to predict the binding affinity of pyrazine derivatives to target proteins like VEGFR-2. ekb.eg These computational approaches help in understanding the specific interactions at the molecular level that are responsible for the observed biological activity. The metabolic fate of these compounds is also an important aspect. Alkoxy-pyrazines are known to undergo metabolic transformations such as ring hydroxylation and O-demethylation, which can influence their activity and excretion. inchem.org

Enzyme Inhibition Studies (e.g., Succinate (B1194679) Dehydrogenase, CSNK2A, VirB11 ATPase, RhoA)

Derivatives of methoxypyrazine have been identified as potent modulators of various enzymes. While research into their effects on specific enzymes like Succinate Dehydrogenase (SDHI), CSNK2A, VirB11 ATPase, and RhoA is an area of ongoing interest for heterocyclic compounds, significant findings have been established for other critical enzymatic targets such as gamma-secretase and phosphodiesterase 4 (PDE4). acs.org Pyrazine-containing structures, for instance, are components of some fungicides that act as succinate dehydrogenase inhibitors (SDHIs). acs.orgoregonstate.eduresearchgate.net

Gamma-Secretase Modulation: In the context of Alzheimer's disease research, methoxypyrazine derivatives have been developed as gamma-secretase modulators (GSMs). nih.gov Unlike gamma-secretase inhibitors (GSIs), which block the enzyme and can lead to side effects due to inhibiting the processing of other critical substrates, GSMs allosterically modulate the enzyme. nih.gov This modulation alters the cleavage pattern of the amyloid precursor protein (APP), suppressing the formation of the fibrillogenic Aβ42 peptide in favor of shorter, non-toxic forms. nih.gov

A study focused on evolving GSMs led to the synthesis of a methoxypyrazine derivative (referred to as 22e in the study) by varying the heterocyclic B-ring component of a parent compound. This derivative was well-tolerated and demonstrated a potent ability to reduce the production of Aβ42, showing a half-maximal inhibitory concentration (IC₅₀) of 89 nM. nih.gov This finding highlights the potential of the methoxypyrazine scaffold in developing disease-modifying therapeutics. nih.gov

Phosphodiesterase (PDE) Inhibition: Substituted pyrazine compounds are also investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). google.com Specifically, PDE4 has been a target for treating neurological and inflammatory disorders. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, which may be beneficial for conditions associated with cognitive decline. google.comscience.gov The pyrazine structure serves as a key pharmacophore in the design of novel PDE4 inhibitors. google.com

Compound ClassEnzyme TargetActivityReported ValueReference
Methoxypyrazine DerivativeGamma-SecretaseModulation (Aβ42 Reduction)IC₅₀ = 89 nM nih.gov
Substituted PyrazinesPhosphodiesterase 4 (PDE4)InhibitionActive development target google.com

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

The interaction of 2-ethoxy-6-methoxypyrazine derivatives with biological receptors is a key determinant of their sensory properties and potential physiological effects. The analysis of these interactions often involves studying how subtle structural changes influence binding affinity and specificity.

Olfactory Receptor Interactions: Alkoxy-pyrazines are well-known for their potent aroma profiles, which are a direct consequence of their interaction with olfactory receptors in the nasal epithelium. Research shows that the specific alkoxy group (e.g., ethoxy vs. methoxy) and the substitution pattern on the pyrazine ring play a significant role in their aroma activity and odor threshold (OT). researchgate.net

For example, the odor of alkylated 2-ethoxypyrazines is often described as nutty or coffee-like, whereas the corresponding 2-methoxypyrazines are associated with green and woody attributes. researchgate.net This difference in perceived aroma suggests they bind to different subsets of olfactory receptors or to the same receptors with different affinities. Furthermore, the position of the substituents dramatically impacts the odor threshold. 3-Methyl-2-methoxypyrazine has a lower odor threshold than its 2,6- and 2,5-isomers, indicating a stronger or more effective interaction with the relevant olfactory receptors. researchgate.net This structure-activity relationship is fundamental to understanding the ligand-receptor interactions of this compound class.

CompoundKey Structural FeatureAssociated Odor/FlavorOdor Threshold (OT) InsightReference
Alkylated 2-ethoxypyrazines2-ethoxy groupNutty, coffee-like, fruityOT is influenced by alkyl chain length and position researchgate.net
Alkylated 2-methoxypyrazines2-methoxy groupWoody, greenOT is influenced by alkyl chain length and position researchgate.net
3-Methyl-2-methoxypyrazine2,3-substitutionGreen, earthyLower OT than 2,5- and 2,6-isomers researchgate.net

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking and computational modeling are indispensable tools for elucidating the interactions between ligands, such as pyrazine derivatives, and their protein targets at a molecular level. semanticscholar.org These in-silico techniques predict the preferred orientation and binding affinity of a compound within the active site of a target protein, guiding further drug design and optimization. nih.govmdpi.com

The process involves generating a three-dimensional model of the ligand and the protein target. The ligand is then computationally "docked" into the protein's binding site to find the most stable conformation, which is typically the one with the lowest binding energy. semanticscholar.orgijpras.com The analysis of the resulting complex reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. nih.govfrontiersin.org

For example, in studies of potential therapeutic agents for leishmaniasis, molecular docking has been used to screen compounds against essential Leishmania enzymes like N-myristoyltransferase (NMT) and tyrosyl-tRNA synthetase (TyrRS). frontiersin.org Docking studies on various heterocyclic compounds revealed favorable binding energies and identified crucial interactions with amino acid residues in the active sites of these enzymes. frontiersin.org Similarly, docking simulations can be applied to understand how methoxypyrazine derivatives bind within the active site of enzymes like gamma-secretase or PDE4, providing a rationale for their observed biological activity and guiding the synthesis of new analogs with improved potency. nih.gov

The table below presents illustrative data from docking studies on heterocyclic compounds against various protein targets, demonstrating the type of information generated from such computational analyses.

Example Ligand ClassProtein TargetDocking Score (Binding Energy)Key Interacting Residues (Example)Reference
Bisbenzylisoquinoline AlkaloidHuman ERAP2-132.7 kJ/molTyr892, Tyr455, Phe450 (Hydrophobic pocket) frontiersin.org
Bisbenzylisoquinoline AlkaloidLeishmania major NMT-122.0 kJ/molNot specified frontiersin.org
Natural Products (General)Leishmania major PTR1-7.0 to -9.5 kcal/molArg17, Ser111, Tyr194, Asp181 mdpi.com
Antiviral CompoundsSARS-CoV-2 Spike Glycoprotein-8.01 to -9.01 kcal/molNot specified ijpras.com

Derivatization and Analog Design for Specific Research Applications

Rational Design and Synthesis of Novel Pyrazine (B50134), 2-ethoxy-6-methoxy- Analogues

Rational drug design for analogues of 2-ethoxy-6-methoxypyrazine involves a systematic approach to modify its structure to improve its interaction with a biological target. This process leverages an understanding of the structure-activity relationship (SAR), where specific functional groups are altered to enhance efficacy, selectivity, or pharmacokinetic properties.

The synthesis of novel analogues often begins with a core pyrazine structure, which can be functionalized in various ways. For instance, an original synthetic route for asymmetrically substituted methoxypyrazine derivatives involves the condensation of 1,2-aminoalcohols with protected amino acids, followed by cyclization and aromatization. researchgate.net The introduction of the methoxy (B1213986) group is typically achieved through an alkoxy-de-halogenation reaction. researchgate.net

A key strategy involves the modification of the substituents at the 2- and 6-positions of the pyrazine ring. The ethoxy and methoxy groups of the parent compound can be replaced with other alkoxy groups, alkyl chains, or aromatic rings to probe the steric and electronic requirements of the target's binding pocket. Longer reaction sequences may be required to introduce specific B-rings, such as methoxypyridine and methoxypyrazine. nih.gov For example, the synthesis of a methoxypyrazine B-ring analogue has been accomplished through a multi-step sequence involving nucleophilic aromatic substitution, N-formylation, cyclization, and palladium-mediated Heck coupling. nih.gov

Another approach focuses on creating derivatives from a functionalized pyrazine core, such as 6-methoxypyrazine-2-carboxylic acid hydrazide. clockss.org This intermediate can be reacted with various electrophiles to generate a library of diverse structures, including oxadiazoles (B1248032) and triazoles. clockss.org The synthesis of dithioesters from the hydrazide intermediate, for example, provides a versatile platform for further cyclization reactions. clockss.org

The research findings for related pyrazine derivatives are summarized in the table below.

Starting Material/CoreSynthetic StrategyResulting Derivative ClassResearch Focus
2,6-dibromo-3-aminopyridineNucleophilic aromatic substitution, N-formylation, cyclization, Heck coupling, brominationMethoxypyrazine B-ring containing analoguesTo improve activity for inhibiting Aβ42 formation. nih.gov
6-Chloropyrazine-2-carbonitrileConversion to methyl ester, then to hydrazide6-Methoxypyrazine-2-carboxylic acid hydrazideIntermediate for derivatives with potential antibacterial activity. clockss.org
1,2-aminoalcohols and Boc-protected aminoacidsCondensation, cycloimine formation, aromatization, alkoxy-de-halogenationAsymmetrically substituted methoxypyrazinesSynthesis of naturally-occurring pyrazine flavors and biologically active substances. researchgate.net

Development of Hybrid Compounds Incorporating Pyrazine Scaffolds with Other Bioactive Moieties (e.g., Natural Product Hybrids)

Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, dual-action mechanisms, or better pharmacokinetic profiles. The pyrazine scaffold is an attractive component for hybridization due to its presence in many biologically active compounds. mdpi.comnih.gov Hybridizing the 2-ethoxy-6-methoxypyrazine core with natural products or other bioactive moieties can yield novel chemical entities with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects. nih.govresearchgate.net

Research has shown that pyrazine-modified natural product derivatives often exhibit stronger activity and lower toxicity than the parent compounds. nih.govresearchgate.net

Examples of Pyrazine Hybridization Strategies:

Flavonoid-Pyrazine Hybrids: Researchers have designed and synthesized hybrid compounds by combining ligustrazine (a pyrazine derivative) with flavonoids. Some of these hybrids have demonstrated significant inhibitory effects against cancer cell lines like HT-29 and MCF-7. nih.gov

Polyphenol-Pyrazine Hybrids: A series of resveratrol (B1683913) analogues incorporating a pyrazine ring were synthesized and evaluated for their effects on MCF-7 breast cancer cells. One such hybrid showed greater inhibitory activity than resveratrol itself. nih.gov

1,3,4-Oxadiazole-Pyrazine Hybrids: In silico studies have explored hybrid molecules of 1,3,4-oxadiazole (B1194373) and pyrazine as potential DNA gyrase inhibitors, aiming to develop new antimicrobial agents. researchgate.net

The table below details specific examples of hybrid compounds developed from pyrazine scaffolds.

Hybrid ClassBioactive MoietiesExample CompoundObserved Biological ActivityIC50 Value
Flavonoid-PyrazineLigustrazine and FlavonoidsCompound 89Inhibition of MCF-7 cell line10.43 μM nih.gov
Flavonoid-PyrazineLigustrazine and FlavonoidsCompound 88Inhibition of HT-29 cell line10.67 μM nih.gov
Polyphenol-PyrazineResveratrol and PyrazineCompound 67Inhibition of MCF-7 cell line70.9 μM nih.gov

High-Throughput Screening and Lead Compound Optimization Based on Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their activity against a specific biological target. nih.gov For a scaffold like 2-ethoxy-6-methoxypyrazine, a combinatorial library of analogues would be synthesized and subjected to HTS to identify initial "hits."

The process typically involves several stages:

Primary Screening: The entire compound library is tested at a single concentration in a target-based assay. This helps to identify any compound that shows activity. Affinity-based screening methods can be used as an orthogonal approach to HTS to reduce false positives and negatives. nih.gov

Hit Confirmation: Compounds identified as hits in the primary screen are re-tested to confirm their activity and eliminate artifacts.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

Lead Generation: The most promising hits undergo further evaluation for selectivity, mechanism of action, and initial pharmacokinetic properties. This phase often involves an iterative cycle of chemical synthesis and biological testing to optimize the lead compound's characteristics. nih.gov

Computational methods are increasingly integrated into this process. For example, deep learning and virtual screening have been used to design and screen a focused library of benzimidazole-pyrazine derivatives as potential A2B receptor antagonists. tandfonline.com Such in silico approaches can prioritize which analogues of 2-ethoxy-6-methoxypyrazine should be synthesized, making the discovery process more efficient. tandfonline.com The goal of lead optimization is to refine the structure of a hit compound to enhance its desired properties while minimizing undesirable ones, ultimately leading to a candidate for further development. nih.gov

The design of HTS screening decks can also be improved by using computational filters to remove compounds with undesirable properties or those known to interfere with assays. acs.org This empirical process helps in reducing the number of promiscuous hitters and enriches the screening library with higher quality compounds. acs.org

Future Research Directions and Emerging Paradigms in Alkoxy Pyrazine Research

Development of Innovative and Efficient Synthetic Pathways for Complex Alkoxy-Pyrazines

The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods such as the condensation of diamines with dicarbonyls. nih.gov However, the creation of complex, asymmetrically substituted alkoxy-pyrazines like 2-ethoxy-6-methoxy-pyrazine remains a challenge. nih.gov Future research must focus on developing innovative synthetic strategies that offer high regioselectivity, efficiency, and sustainability.

Key research objectives in this area include:

Regioselective Methodologies: Developing novel catalytic systems, potentially using transition metals, that can selectively introduce different alkoxy groups at specific positions on the pyrazine ring. nih.gov This would overcome the limitations of classical methods that often yield mixtures of isomers.

Green Chemistry Approaches: Implementing environmentally benign synthesis routes that minimize hazardous waste and energy consumption. semanticscholar.org This includes the use of biocatalytic and chemo-enzymatic methods, which leverage the high selectivity of enzymes to perform specific chemical transformations under mild conditions. elsevierpure.comresearchgate.net

Flow Chemistry and Automation: Utilizing continuous flow reactors for the synthesis of alkoxy-pyrazines. This technology can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Novel C-H Functionalization: Exploring advanced C-H functionalization techniques to directly introduce alkoxy groups onto a pre-existing pyrazine core, which could significantly shorten synthetic pathways and improve atom economy. nih.govmdpi.com

Table 1: Comparison of Synthetic Strategies for Alkoxy-Pyrazines
StrategyAdvantagesChallenges for Asymmetric SynthesisFuture Research Focus
Classical Condensation Readily available starting materials.Low regioselectivity, harsh conditions, potential for isomer mixtures.Development of directing groups and selective catalysts.
Metal-Catalyzed Cross-Coupling High efficiency, good functional group tolerance.Requires pre-functionalized pyrazines, catalyst cost and toxicity.Earth-abundant metal catalysts, C-H activation strategies. nih.gov
Chemo-enzymatic Synthesis High selectivity, mild reaction conditions, "green" approach. researchgate.netLimited enzyme availability and substrate scope.Enzyme discovery and engineering, process optimization.
Flow Chemistry Enhanced safety and scalability, precise process control.Initial setup cost, potential for clogging with solid byproducts.Miniaturization and integration with in-line analytics.

Deeper Elucidation of Undiscovered Biosynthetic Routes and Enzymatic Catalysis

While the biosynthetic pathways of some alkyl- and methoxypyrazines are partially understood, particularly in grapes and bacteria, significant knowledge gaps remain. nih.govresearchgate.net The precise enzymatic machinery responsible for the formation of the pyrazine ring and the subsequent introduction of diverse alkoxy groups, such as the ethoxy group in 2-ethoxy-6-methoxy-pyrazine, is largely uncharted territory. semanticscholar.orgnih.gov

Future research should be directed towards:

Pathway Identification: Using isotope labeling studies and metabolic profiling to trace the precursors and intermediates involved in the biosynthesis of asymmetrically substituted alkoxy-pyrazines in various organisms. semanticscholar.org

Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes, such as O-methyltransferases (OMTs) and potentially unknown O-ethyltransferases, that catalyze the alkoxylation of pyrazine precursors. nih.gov This involves gene mining, protein expression, and functional assays.

Biocatalyst Development: Harnessing newly discovered enzymes as biocatalysts for the in vitro synthesis of complex alkoxy-pyrazines. researchgate.net This chemo-enzymatic approach combines the best of chemical and biological synthesis to create novel molecules under sustainable conditions. elsevierpure.comresearchgate.net

Comprehensive Mechanistic Studies of Novel Biological Activities and Molecular Targets

Pyrazine derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comresearchgate.net However, the vast chemical space of complex alkoxy-pyrazines, including 2-ethoxy-6-methoxy-pyrazine, remains largely unexplored for therapeutic potential. A significant future paradigm will be the systematic screening and mechanistic evaluation of these compounds.

Key areas for investigation include:

High-Throughput Screening: Screening libraries of novel alkoxy-pyrazines against a diverse range of biological targets (e.g., enzymes, receptors, ion channels) to identify new lead compounds for drug discovery. mdpi.comdoaj.orgasianpubs.org

Mechanism of Action Studies: For any identified "hit" compounds, detailed studies are required to elucidate their mechanism of action. This involves identifying the specific molecular target and understanding how the compound modulates its function to produce a physiological effect. researchgate.netresearchgate.net

Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify the direct binding partners of bioactive pyrazines within the cell. metwarebio.comnih.gov This is crucial for validating the molecular target and understanding potential off-target effects. thecamdenchronicle.com

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of active compounds to establish a clear relationship between their chemical structure and biological activity, which is essential for optimizing lead compounds into viable drug candidates. doaj.org

Table 2: Research Paradigm for Biological Activity Assessment
PhaseObjectiveKey MethodologiesExpected Outcome
1. Discovery Identify novel biological activities.High-throughput screening (HTS) of compound libraries, cell-based assays."Hit" compounds with promising activity. doaj.org
2. Target Identification Determine the molecular target(s) of the hit compound.Affinity chromatography, chemical proteomics, genetic screening. nih.govValidated cellular target(s).
3. Mechanism Elucidation Understand how the compound interacts with its target and affects cellular pathways.Enzyme kinetics, molecular docking, Western blotting, reporter assays. researchgate.netDetailed understanding of the mode of action.
4. Optimization Improve potency, selectivity, and drug-like properties.Structure-activity relationship (SAR) studies, medicinal chemistry.Optimized lead compound for preclinical development.

Exploration of New Biotechnological Applications for Pyrazine Production and Derivatization

Biotechnology offers a promising alternative to chemical synthesis for the production of pyrazines, particularly for applications in the food and fragrance industries where a "natural" label is highly valued. elsevierpure.comresearchgate.nettuwien.ac.at Microbial fermentation and enzymatic processes can provide sustainable and scalable routes to these valuable compounds. semanticscholar.orgresearchgate.net

Future research will likely focus on:

Metabolic Engineering: Genetically engineering microorganisms like Bacillus subtilis or Corynebacterium glutamicum to create microbial "cell factories" that overproduce specific alkoxy-pyrazines. researchgate.net This involves introducing new genes, modifying existing metabolic pathways, and optimizing fermentation conditions.

Synthetic Biology: Designing and constructing novel biosynthetic pathways in host organisms to produce non-natural pyrazine derivatives. This could enable the creation of entirely new molecules with unique properties.

Bioconversion: Using whole cells or isolated enzymes to convert readily available precursors into high-value alkoxy-pyrazines. This approach can simplify downstream processing and improve product purity.

Process Optimization: Developing advanced fermentation and bioreactor technologies to improve the titer, yield, and productivity of microbial pyrazine production, making it economically competitive with chemical synthesis. researchgate.net

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Pyrazine Research

The integration of "omics" technologies is set to revolutionize pyrazine research by providing a systems-level understanding of their synthesis and function. nih.govijpsr.com These high-throughput analytical approaches can generate vast datasets to unravel the complexity of pyrazine biology and chemistry. frontiersin.orgnih.gov

Metabolomics: This technology is crucial for elucidating biosynthetic pathways. By comparing the metabolite profiles of pyrazine-producing and non-producing organisms, researchers can identify novel intermediates and precursors. nih.govcreative-proteomics.comnih.gov Untargeted metabolomics can help map out the complete metabolic network associated with alkoxy-pyrazine formation. oup.com

Proteomics: Proteomics plays a dual role. Firstly, it can be used to identify the enzymes involved in the undiscovered biosynthetic routes mentioned in section 8.2. researchgate.net By comparing the proteomes under different conditions, proteins whose expression correlates with pyrazine production can be identified. Secondly, chemical proteomics is a powerful tool for identifying the molecular targets of biologically active pyrazines (section 8.3), providing critical insights into their mechanism of action. metwarebio.comnih.govjapsonline.com

Transcriptomics and Genomics: These technologies provide the foundational information for metabolomic and proteomic studies. Genome mining can identify potential biosynthetic gene clusters, while transcriptomics reveals which genes are expressed during pyrazine production. nih.gov

The true power of these technologies lies in their integration. nih.gov A multi-omics approach, combining genomic, transcriptomic, proteomic, and metabolomic data, will enable researchers to build comprehensive models of alkoxy-pyrazine biosynthesis and function. researchgate.net This holistic view will accelerate the discovery of new enzymes, the engineering of production strains, and the identification of novel therapeutic applications for compounds like Pyrazine, 2-ethoxy-6-methoxy-.

Q & A

Basic Research Questions

Q. How can 2-ethoxy-6-methoxypyrazine be synthesized in the laboratory?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, hydrazino-pyrimidines or benzothiazoles (prepared via literature methods) can react with dehydroacetic acid or similar ketones under reflux in ethanol or acetic acid. The reaction conditions (temperature, solvent, and stoichiometry) must be optimized to favor cyclization and rearrangement into the target pyrazine structure .

Q. What analytical techniques are recommended for detecting and quantifying 2-ethoxy-6-methoxypyrazine in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for volatile pyrazines. For thermal degradation studies (e.g., Maillard reactions), time-dependent sampling coupled with GC-MS can track pyrazine formation kinetics. Relative standard deviations (RSDs) should be maintained below 20% to ensure reproducibility. Pyrazine quantification in food matrices may require headspace solid-phase microextraction (HS-SPME) to isolate volatiles .

Q. What safety protocols are essential when handling 2-ethoxy-6-methoxypyrazine in research settings?

  • Methodological Answer : Strict adherence to safety data sheets (SDS) is critical. Use fume hoods for synthesis steps, wear nitrile gloves, chemical-resistant lab coats, and eye protection. Store the compound at 2–8°C in airtight containers to prevent degradation. Avoid long-term storage due to potential hazardous byproduct formation. Dispose of waste via certified hazardous waste handlers compliant with federal and local regulations .

Advanced Research Questions

Q. How do computational methods like MCTDH aid in understanding the photophysical properties of pyrazine derivatives?

  • Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations enable modeling of nuclear dynamics in excited states (e.g., S₁ and S₂ electronic states). For 2-ethoxy-6-methoxypyrazine, a 24-mode Hamiltonian can be constructed to account for vibrational coupling and symmetry effects. Benchmarking against experimental absorption spectra validates the model, revealing non-adiabatic transitions and energy dissipation pathways critical for designing light-activated materials .

Q. What strategies optimize the redox activity of pyrazine-based coordination polymers for spintronic applications?

  • Methodological Answer : Redox-active pyrazine ligands can be integrated into 2D coordination networks (e.g., CrCl₂(pyrazine)₂). Electron transfer from metal centers (e.g., Cr(II)) to ligands generates mixed-valence states, enhancing electrical conductivity. Magnetic coupling via reduced pyrazine scaffolds can be tuned by ligand substituents (e.g., electron-withdrawing groups) to achieve ferrimagnetic ordering (Tc > 50 K) or high resistivity (>1 GΩ) for spintronic devices .

Q. How can tandem [3+2] cycloaddition/cyclization strategies improve the synthesis of complex pyrazine derivatives?

  • Methodological Answer : Sequential reactions, such as copper-catalyzed azide-alkyne cycloaddition followed by 6-exo-cyclization, enable efficient construction of triazole-fused pyrazine rings. Key steps include monitoring methylene proton resonances (δ = 4.13–4.48 ppm in <sup>1</sup>H NMR) and olefinic carbons (δ = 129–130 ppm in <sup>13</sup>C NMR) to confirm regioselectivity. Reaction conditions (solvent polarity, temperature) must be optimized to minimize side reactions .

Data Contradiction Analysis

Q. How to resolve conflicting data on pyrazine concentrations under varying thermal conditions?

  • Methodological Answer : Discrepancies in pyrazine yields (e.g., in Maillard reactions vs. food matrices) arise from competing pathways. At high temperatures (>120°C), pyrazines may incorporate into melanoidins, reducing detectable levels despite increased formation rates. In canned food systems, matrix components (e.g., soybean paste) can inhibit pyrazine production via pH shifts or competitive binding. Use controlled model systems (e.g., equimolar glucose/amino acid mixtures) to isolate thermal vs. matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.